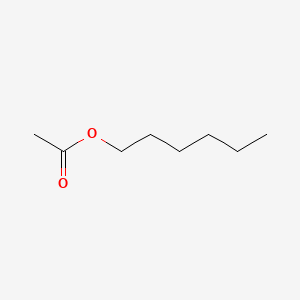

Hexyl acetate

Cat. No. B1678668

Key on ui cas rn:

142-92-7

M. Wt: 144.21 g/mol

InChI Key: AOGQPLXWSUTHQB-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04673466

Procedure details

The data in Table 2 was obtained in the following manner. The charge was brought to boiling and after a half hour of operation in the 4.5 theoretical plate column to establish equilibrium throughout, methylbenzoate at 95° C. and 10-16 ml/min. was pumped in. The rectification was continued for 11/4 hours with sampling of the overhead and bottoms after 75 minutes. The analysis is shown in Table 2 and was 97.3% n-hexyl alcohol in the overhead and 81% n-hexyl alcohol in the bottoms, both on a water-free basis, which gives a relative volatility of 1.605 of n-hexyl alcohol to n-hexyl acetate. This indicates that the ternary azeotrope has been negated and the separation accomplished. The n-hexyl alcohol comes off in the form of its binary azeotrope with water which on condensation, immediately forms two layers. The solubility of n-hexyl alcohol in liquid water is only 0.6%.

Name

Name

Identifiers

|

REACTION_CXSMILES

|

C[O:2][C:3](=O)[C:4]1C=[CH:8][CH:7]=[CH:6][CH:5]=1.[CH2:11]([OH:17])[CH2:12][CH2:13][CH2:14][CH2:15][CH3:16]>O>[CH2:3]([OH:2])[CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].[C:3]([O:17][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16])(=[O:2])[CH3:4]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

COC(C1=CC=CC=C1)=O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCC)O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCC)O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The data in Table 2 was obtained in the following manner

|

WAIT

|

Type

|

WAIT

|

|

Details

|

to boiling and after a half hour of operation in the 4.5 theoretical plate column

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at 95° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

4 hours

|

|

Duration

|

4 h

|

ALIQUOT

|

Type

|

ALIQUOT

|

|

Details

|

with sampling of the overhead and bottoms after 75 minutes

|

|

Duration

|

75 min

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CCCCC)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(=O)OCCCCCC

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |